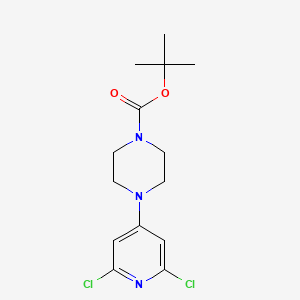

tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperazine-1-carboxylate

Description

Properties

CAS No. |

1367126-89-3 |

|---|---|

Molecular Formula |

C14H19Cl2N3O2 |

Molecular Weight |

332.2 g/mol |

IUPAC Name |

tert-butyl 4-(2,6-dichloropyridin-4-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C14H19Cl2N3O2/c1-14(2,3)21-13(20)19-6-4-18(5-7-19)10-8-11(15)17-12(16)9-10/h8-9H,4-7H2,1-3H3 |

InChI Key |

BXNNCNQQROWTKE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Piperazine

The tert-butyloxycarbonyl (Boc) group serves as a critical protecting group for piperazine in this synthesis. The protection step ensures chemoselectivity during subsequent coupling reactions.

Coupling Reactions with 2,6-Dichloropyridine Derivatives

The Boc-protected piperazine couples with 2,6-dichloropyridine-4-halides (X = I, Br) to form the target compound. Two primary methodologies dominate: metal-catalyzed cross-coupling and photocatalytic C–N bond formation.

Buchwald-Hartwig Amination

This palladium-catalyzed method enables direct coupling between aryl halides and amines. For 2,6-dichloro-4-iodopyridine and tert-butyl piperazine-1-carboxylate:

Reaction Setup

- Catalyst: Pd₂(dba)₃ (2 mol%)

- Ligand: XantPhos (4 mol%)

- Base: Cs₂CO₃ (2.5 equiv)

- Solvent: Toluene or 1,4-dioxane

- Temperature: 100–110°C (reflux)

- Time: 12–18 hours

Workup and Isolation

Post-reaction, the mixture is filtered through Celite® to remove palladium residues. Solvent evaporation followed by silica gel chromatography (eluent: 20% ethyl acetate/hexane) yields the product as a white solid. Typical yields range from 75% to 82%.

Advantages

- High functional group tolerance

- Scalable to multi-gram quantities

Limitations

- Requires expensive palladium catalysts

- Ligand-sensitive reaction kinetics

Photocatalytic C–N Coupling

Emerging as a sustainable alternative, this method employs visible light to drive the coupling without transition metals.

Acridine Salt-Mediated Protocol

Adapted from related pyridine-piperazine syntheses, the reaction uses:

- Photocatalyst: Acridine salt (0.1 equiv)

- Oxidant: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO, 0.5 equiv)

- Solvent: Anhydrous 1,2-dichloroethane

- Light Source: Blue LEDs (450 nm)

- Atmosphere: Oxygen

Mechanistic Insights

The acridine salt absorbs photons, generating an excited state that abstracts an electron from TEMPO. This initiates a radical chain process, enabling C–N bond formation between the electron-deficient pyridine and piperazine. Reported yields for analogous reactions reach 94–95%, though direct data for the dichloropyridine variant requires further validation.

Comparative Analysis of Synthetic Routes

Industrial Considerations

Large-scale production favors the Buchwald-Hartwig method due to established protocols, despite its environmental drawbacks. Photocatalytic methods, while promising, require optimization for:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction and reagents used .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperazine-1-carboxylate serves as a pivotal intermediate in the synthesis of various bioactive molecules. Its derivatives are investigated for their potential as:

- Antiviral agents : Compounds derived from this structure have shown efficacy against viral infections, making them candidates for antiviral drug development .

- Anticancer therapeutics : The compound is involved in synthesizing inhibitors targeting key pathways in cancer cell proliferation, such as p38 MAP kinase inhibitors .

Synthesis of Complex Molecules

The compound is utilized in the synthesis of more complex organic molecules through various chemical reactions, including:

- Pd-catalyzed reactions : It has been used as a reagent in the preparation of monosubstituted phosphinic acids, demonstrating its versatility in organic synthesis .

- Ligand formation : The chloropyridine moiety contributes to the formation of ligands for catalysis and materials science applications .

Case Study 1: Antiviral Activity

A study focusing on the antiviral properties of compounds derived from this compound highlighted its effectiveness against specific viral strains. The synthesis involved multiple steps starting from the base compound, leading to derivatives that exhibited significant inhibition of viral replication.

Case Study 2: Anticancer Drug Development

Research conducted on analogs of this compound revealed promising results in inhibiting tumor growth in preclinical models. The study emphasized the importance of structural modifications to enhance potency and selectivity against cancer cells.

Comparative Analysis Table

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperazine-1-carboxylate

- Molecular Formula : C₁₄H₁₈Cl₂N₃O₂ (derived from exact mass: 331.04325) .

- Exact Mass : 331.04325 g/mol .

Synthesis :

The compound is synthesized via palladium-catalyzed cross-coupling reactions, as evidenced by methods in related compounds. For example, tert-butyl 4-[3-(2,6-dichloropyridin-4-yl)prop-2-yn-1-yl]piperazine-1-carboxylate (95% yield) is prepared using 2,6-dichloro-4-iodopyridine and tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate under microwave-assisted conditions with Pd(PPh₃)₂Cl₂ and CuI catalysts .

Key Applications :

Piperazine-carboxylate derivatives are intermediates in pharmaceuticals, particularly in antimicrobial and antiviral agents .

Comparison with Structurally Similar Compounds

Substituent Variations and Stability

Key Insight: The dichloropyridinyl group confers distinct electronic and steric properties compared to fluorophenyl or benzyl substituents. Compounds with electron-withdrawing groups (e.g., dichloropyridinyl) may exhibit enhanced metabolic stability compared to oxazolidinone derivatives (1a and 1b), which degrade in acidic conditions .

Structural and Crystallographic Features

- Piperazine Conformation: The piperazine ring adopts a chair conformation in tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate, with equatorial/bisectional substituent orientations .

- Hydrogen Bonding : Intramolecular O–H⋯N and N–H⋯O bonds stabilize crystal packing in pyrimidine derivatives . Dichloropyridinyl groups may alter π-π stacking due to electron-withdrawing effects.

Physicochemical Properties

*Estimated using fragment-based methods.

Biological Activity

Tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperazine-1-carboxylate (CAS No. 1306604-92-1) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, chemical properties, and relevant research findings.

- Molecular Formula : C15H20Cl2N2O2

- Molecular Weight : 331.24 g/mol

- CAS Number : 1306604-92-1

- MDL Number : MFCD28133679

The compound features a piperazine core substituted with a tert-butyl group and a dichloropyridine moiety, which are known to enhance biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to tert-butyl 4-(2,6-dichloropyridin-4-yl)piperazine derivatives exhibit antimicrobial activity. Specifically, studies on piperazine-based compounds have shown effectiveness against various bacterial strains, including multidrug-resistant Escherichia coli . The mechanism often involves the inhibition of bacterial efflux pumps, which are critical for antibiotic resistance.

Antitumor Activity

The compound has been investigated for its potential antitumor effects. A study demonstrated that related piperazine derivatives could inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction . The incorporation of the dichloropyridine ring is believed to contribute to enhanced interactions with target proteins involved in tumorigenesis.

Neuropharmacological Effects

Piperazine derivatives are also explored for their neuropharmacological properties. Compounds with similar structures have shown potential as anxiolytics and antidepressants, likely due to their interaction with serotonin and dopamine receptors . Further research into this compound could elucidate its effects on the central nervous system.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various piperazine derivatives against E. coli. The results indicated that certain substitutions on the piperazine ring significantly enhanced antibacterial activity, suggesting that this compound may possess similar properties .

Study 2: Antitumor Mechanism

In vitro studies on related compounds showed that they could induce apoptosis in cancer cell lines by activating caspase pathways. The presence of the dichloropyridine moiety was crucial for the observed cytotoxicity, indicating a potential pathway for drug design targeting cancer cells .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.